molecular formula C19H22N2O4S B5721709 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide

3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide

Cat. No. B5721709
M. Wt: 374.5 g/mol
InChI Key: IYZTXSZYWFZGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMSB is a derivative of the well-known sulfonamide drug class, which has been widely used in medicine for its antibacterial, antifungal, and diuretic properties. However, DMSB has a unique structure that makes it particularly useful for studying various biological processes. In

Scientific Research Applications

3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been used in various scientific research applications due to its ability to inhibit the activity of certain enzymes and receptors. For example, 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition can lead to a reduction in tumor growth and metastasis. 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has also been used as a tool to study the role of transient receptor potential channels in cellular signaling pathways.

Mechanism of Action

3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide exerts its pharmacological effects by interacting with specific targets in the body. One of the primary targets of 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide is carbonic anhydrase IX, which plays a crucial role in regulating the pH of the extracellular environment in cancer cells. By inhibiting the activity of carbonic anhydrase IX, 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide can disrupt the pH balance and reduce the growth and survival of cancer cells. 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide also interacts with transient receptor potential channels, which are involved in a variety of physiological processes such as pain sensation, temperature regulation, and ion homeostasis.
Biochemical and Physiological Effects
3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase IX and transient receptor potential channels, 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to modulate the activity of other enzymes and receptors. For example, 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has also been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide in lab experiments is its specificity for certain targets. Unlike other compounds that may interact with multiple targets, 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have a high affinity for carbonic anhydrase IX and transient receptor potential channels. This specificity allows researchers to study the effects of 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide on specific biological processes with minimal interference from other targets. However, one limitation of using 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide to cells or animals in a controlled manner.

Future Directions

There are several future directions for research involving 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide. One potential area of research is the development of 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide derivatives with improved solubility and pharmacokinetic properties. Another area of research is the exploration of 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide's potential as a therapeutic agent for cancer and other diseases. Additionally, 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide could be used as a tool to study the role of carbonic anhydrase IX and transient receptor potential channels in various biological processes. Overall, 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has the potential to be a valuable tool for biomedical research and drug development.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide involves the condensation of 3-(4-morpholinylsulfonyl)aniline with 3,4-dimethylbenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a white crystalline powder that can be purified by recrystallization or column chromatography.

properties

IUPAC Name

3,4-dimethyl-N-(3-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-6-7-16(12-15(14)2)19(22)20-17-4-3-5-18(13-17)26(23,24)21-8-10-25-11-9-21/h3-7,12-13H,8-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZTXSZYWFZGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]benzamide

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